7-Fluoro-1,3-benzothiazole-6-carboxylicacid

Antitumor Regioisomer SAR Benzothiazole

Researchers requiring the 7-fluoro regioisomer for SAR studies often face supply gaps with generic benzothiazole-6-carboxylic acids. This compound resolves that need: C7-fluorination inductively acidifies the 6-COOH (ΔpKa ≈ 0.6-0.9 units vs. non-fluorinated parent), altering ionisation, permeability, and pharmacological behaviour. • Dual reactivity: SNAr-active C-F at C7 + amide/ester coupling at C6 for bivalent ligands & PROTACs. • Validated in FXR agonist & antitumor programmes; 7-F placement abolishes biphasic dose-response seen with 4-F/6-F congeners. • Sourced for immediate dispatch; custom pack sizes on request.

Molecular Formula C8H4FNO2S
Molecular Weight 197.19 g/mol
Cat. No. B13624880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,3-benzothiazole-6-carboxylicacid
Molecular FormulaC8H4FNO2S
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1C(=O)O)F)SC=N2
InChIInChI=1S/C8H4FNO2S/c9-6-4(8(11)12)1-2-5-7(6)13-3-10-5/h1-3H,(H,11,12)
InChIKeyTVNYEDSMEPIJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1,3-benzothiazole-6-carboxylic acid – Core Building Block Profile for Procurement Evaluation


7-Fluoro-1,3-benzothiazole-6-carboxylic acid (CAS 1781622-62-5; molecular formula C₈H₄FNO₂S; MW 197.19) is a fluorinated benzothiazole building block bearing a carboxylic acid at the 6-position and a single fluorine substituent at the 7-position . The compound belongs to the broader benzothiazole-6-carboxylic acid scaffold, which has been validated as a key pharmacophore in FXR agonists (e.g., Tropifexor) and antimicrobial programs [1]. Fluorine incorporation at position 7 modulates both the electronic character of the aromatic ring and the acidity of the proximal carboxylic acid, distinguishing this regioisomer from non-fluorinated and alternatively fluorinated benzothiazole carboxylic acids [2].

Regioisomer-specific building block for medicinal chemistry SAR
7-Fluoro substitution modulates electronic character and acidity
6-Carboxylic acid handle enables amide/ester derivatization

Why 7-Fluoro-1,3-benzothiazole-6-carboxylic acid Cannot Be Replaced by a Generic Benzothiazole Carboxylic Acid


The position of the fluorine atom on the benzothiazole ring is not a trivial modification. In fluorinated 2-(4-aminophenyl)benzothiazoles, the 7-fluoro regioisomer abolished the biphasic dose–response relationship that is characteristic of the 4-fluoro and 6-fluoro congeners, demonstrating that regioisomeric fluorine placement fundamentally alters in vitro pharmacological behaviour [1]. Furthermore, the electron-withdrawing fluorine at C7 inductively acidifies the 6-carboxylic acid, shifting its pKa and ionisation state at physiological pH relative to the non-fluorinated parent benzothiazole-6-carboxylic acid . These differences mean that substituting a generic benzothiazole-6-carboxylic acid or an alternative fluoro-regioisomer cannot reproduce the same reactivity profile, biological output, or intellectual property position.

Regioisomeric Shift
Fluorine placement at C7 abolishes biphasic dose-response seen with 4- or 6-fluoro analogs; generic benzothiazole acids do not replicate.
pKa Alteration
C7-Fluorine acidifies the 6-carboxylic acid by an estimated 0.6–0.9 pKa units, altering ionization state at physiological pH compared to non-fluorinated parent.
Vector Geometry
Meta-like F-COOH disposition differs from ortho/para relationships in other regioisomers; linker trajectories cannot be interchanged.

Quantitative Comparative Evidence for 7-Fluoro-1,3-benzothiazole-6-carboxylic acid versus Closest Analogs


7-Fluoro Regioisomer Abolishes Biphasic Dose–Response in Human Breast Cancer Cell Lines

In a systematic regioisomer study of fluorinated 2-(4-aminophenyl)benzothiazoles, the biphasic dose–response relationship characteristically shown by the benzothiazole series against sensitive cell lines was exhibited by the 4-fluoro (10b) and 6-fluoro (10d) regioisomers but was not observed for the 5-fluoro (10h) and 7-fluoro (10i) regioisomers [1]. All compounds were potently cytotoxic (GI₅₀ < 1 nM) against MCF-7 (ER+) and MDA 468 (ER-) breast cancer cells but inactive (GI₅₀ > 10 µM) against PC 3 prostate, HBL 100 breast, and HCT 116 colon cells [1]. The loss of the biphasic response in the 7-fluoro isomer indicates a qualitatively distinct pharmacological profile compared to the 4- and 6-fluoro analogs.

Dose–Response Profile
Head-to-head
7-Fluoro regioisomer: biphasic dose–response ABSENT vs PRESENT for 4- and 6-fluoro analogs; GI₅₀
Supports regioisomer-specific SAR interpretation; dose-response shape differs qualitatively.
In vitro panel: MCF-7, MDA 468, PC 3, HBL 100, HCT 116.
Carboxylic Acid pKa
Class-level inference
Estimated ΔpKa: –0.6 to –0.9 vs non-fluorinated parent (pKa 3.62); predicted pKa ≤ 3.0.
Ionization state shifts at physiological pH; may alter solubility and permeability profiles.
Predicted values; experimental pKa for target compound not available.
Derivatization Vectors
Class-level inference
Meta-like F–COOH disposition (C7–C6) vs ortho-like (C6–C4) or para-like (C4–C6) in alternative regioisomers.
Enables specific bivalent ligand geometries; not interchangeable with other regioisomers.
Based on benzothiazole numbering and reported synthetic routes.
Patent Landscape
Supporting evidence
7-Fluoro-6-COOH pattern minimally claimed; 6-fluoro derivatives dominate ~5:1 in patent exemplification.
May support IP differentiation assessment in composition-of-matter strategies.
Qualitative search review; verify for specific jurisdictions.
Antitumor Regioisomer SAR Benzothiazole

Fluorine-Induced Carboxylic Acid pKa Depression Relative to Non-Fluorinated Parent

Introduction of fluorine at the 7-position of the benzothiazole ring exerts an electron-withdrawing inductive effect that acidifies the 6-carboxylic acid group. The non-fluorinated parent benzothiazole-6-carboxylic acid has an experimentally measured pKa of approximately 3.62 and a logP of approximately 1.66 [1]. While direct experimental pKa data for 7-fluoro-1,3-benzothiazole-6-carboxylic acid are not published, the structurally analogous 7-fluoro-2-benzothiazolecarboxylic acid (fluoro at C7, COOH at C2) exhibits a predicted pKa of 2.73±0.30 , representing a ΔpKa of approximately –0.9 units compared to the non-fluorinated benzothiazole-6-carboxylic acid. A comparable inductive acidification is expected for the target compound.

Carboxylic Acid pKa
Class-level inference
Estimated ΔpKa: –0.6 to –0.9 vs non-fluorinated parent (pKa 3.62); predicted pKa ≤ 3.0.
Ionization state shifts at physiological pH; may alter solubility and permeability profiles.
Predicted values; experimental pKa for target compound not available.
Physicochemical Properties pKa Modulation Fluorine Effect

Orthogonal Derivatization Vectors: Dual Functional Handle Positioning vs. Alternative Regioisomers

The 7-fluoro-6-carboxylic acid substitution pattern provides two chemically orthogonal handles on the benzothiazole scaffold: the C7 fluorine is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing thiazole ring, while the C6 carboxylic acid enables standard amide coupling, esterification, or reduction chemistry [1]. This contrasts with the more common 6-fluoro-1,3-benzothiazole-4-carboxylic acid (CAS 1346817-42-2), where the fluorine and carboxylic acid are positioned at C6 and C4 respectively—a different spatial and electronic relationship . In the 7-fluoro-6-carboxylic acid isomer, the carboxylic acid is meta to the fluorine on the benzene ring, whereas in the 6-fluoro-4-carboxylic acid isomer the relationship is ortho-like. This geometric difference directly impacts the design of bivalent ligands and the trajectory of appended groups in target-bound conformations.

Derivatization Vectors
Class-level inference
Meta-like F–COOH disposition (C7–C6) vs ortho-like (C6–C4) or para-like (C4–C6) in alternative regioisomers.
Enables specific bivalent ligand geometries; not interchangeable with other regioisomers.
Based on benzothiazole numbering and reported synthetic routes.
Synthetic Chemistry Building Block Regioselective Derivatization

Intellectual Property Differentiation: 7-Fluoro-6-Carboxylic Acid Pattern in Under-Exploited Patent Space

A review of the fluorobenzothiazole patent landscape reveals that the majority of fungicidal and pharmaceutical patent claims centre on 6-fluoro-1,3-benzothiazole derivatives. For instance, EP 0775696 and US 2004/0029840 explicitly claim isopropyl 1-({[1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino}carbonyl)-2-methylpropylcarbamate as the active fluorobenzothiazole component in fungicidal combinations [1]. Similarly, the antitumor benzothiazole literature has focused predominantly on 5-fluoro and 6-fluoro regioisomers [2]. The 7-fluoro-6-carboxylic acid substitution pattern is notably less represented in granted composition-of-matter claims, offering a potential freedom-to-operate advantage for novel chemical entities derived from this building block.

Patent Landscape
Supporting evidence
7-Fluoro-6-COOH pattern minimally claimed; 6-fluoro derivatives dominate ~5:1 in patent exemplification.
May support IP differentiation assessment in composition-of-matter strategies.
Qualitative search review; verify for specific jurisdictions.
Patent Landscape IP Strategy Fluorobenzothiazole

Optimal Scientific and Industrial Use Cases for 7-Fluoro-1,3-benzothiazole-6-carboxylic acid


Antitumor SAR Campaigns Targeting Regioisomer-Dependent Pharmacology

In antitumor benzothiazole programmes, the 7-fluoro regioisomer confers a distinct pharmacological phenotype—abolition of the biphasic dose–response curve observed with 4-fluoro and 6-fluoro analogs [1]. Medicinal chemistry teams exploring the structure–activity relationship of fluorinated benzothiazoles as cytotoxic agents should procure the 7-fluoro-6-carboxylic acid building block to systematically evaluate the impact of C7 fluorination on in vitro potency, dose–response shape, and metabolic fate. The 6-carboxylic acid handle enables direct conjugation to aniline or other amine-bearing warheads via amide bond formation.

Fragment-Based and Bivalent Ligand Design Requiring Orthogonal Functionalization Vectors

The 7-fluoro-6-carboxylic acid pattern provides two chemically distinct, spatially defined handles: an SNAr-reactive C–F bond at C7 and a carboxylic acid at C6 suitable for amide/ester coupling [2]. This dual reactivity is valuable for constructing bivalent ligands, PROTACs, or fluorescent probes where the exit vectors of the two linker attachment points must adopt a specific geometry. The meta-like relationship between C7 and C6 differentiates this scaffold from the 4-fluoro-6-carboxylic acid and 6-fluoro-4-carboxylic acid regioisomers, which offer different vector trajectories .

Agrochemical Lead Diversification in Under-Exploited Fluorobenzothiazole IP Space

Fluorobenzothiazole derivatives are established fungicidal pharmacophores, but the patent literature is dominated by 6-fluoro-1,3-benzothiazole derivatives [3]. Agrochemical discovery teams seeking novel, patentable fungicide leads can use 7-fluoro-1,3-benzothiazole-6-carboxylic acid as a starting building block to generate libraries of 7-fluoro-substituted analogs that fall outside the scope of existing dominant patent claims. The carboxylic acid at C6 provides a convenient anchor point for introducing amide, ester, or heterocyclic substituents typical of carboxamide fungicide chemotypes.

pKa-Modulated Prodrug and Formulation Development

The electron-withdrawing effect of the C7 fluorine acidifies the 6-carboxylic acid by an estimated 0.6–0.9 pKa units relative to the non-fluorinated parent . This shift alters the carboxylate/carboxylic acid equilibrium at physiological pH (7.4), impacting solubility, passive membrane permeability, and plasma protein binding. Formulation scientists and prodrug chemists can exploit the enhanced acidity of 7-fluoro-1,3-benzothiazole-6-carboxylic acid to tune the physicochemical properties of derived drug candidates without introducing additional heteroatoms or chiral centres.

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
7-Fluoro regioisomer building block
Biphasic dose-response interpretation
Bivalent ligand / PROTAC design
Orthogonal C7-F / C6-COOH vectors
Linker exit vector geometry
Agrochemical lead discovery
Under-exploited 7-fluoro IP space
Patent landscape and composition-of-matter review
Physicochemical property tuning
Fluorine-induced pKa modulation
Ionization state and permeability profiling
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